![molecular formula C10H12N2OS B12868923 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is a heterocyclic compound featuring a unique structure that combines elements of pyrrole and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the imidazole moiety. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Imidazole Ring: This step often involves cyclization reactions using appropriate precursors such as α-haloketones and amidines.
Thioxo Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
作用機序
The mechanism by which 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial cells, leading to cell death. In anticancer research, it might interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5,7-Dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
6-Ethyl-5-methyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one: Similar structure but with one less methyl group, potentially altering its properties.
Uniqueness
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
特性
分子式 |
C10H12N2OS |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
6-ethyl-5,7-dimethyl-1-sulfanylidenepyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-4-7-5(2)8-9(14)11-10(13)12(8)6(7)3/h4H2,1-3H3,(H,11,13,14) |
InChIキー |
RNFGOPFLPSYZCM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C(=C1C)C(=S)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
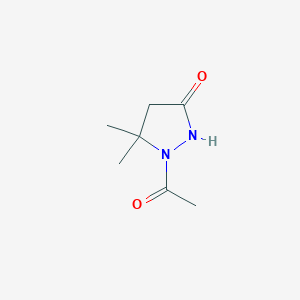
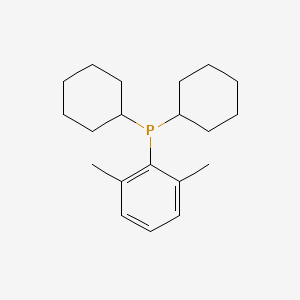
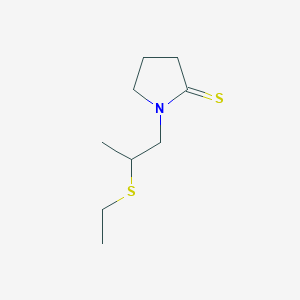

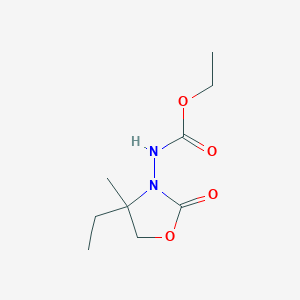
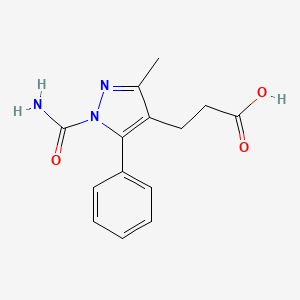

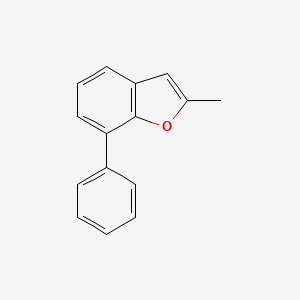
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
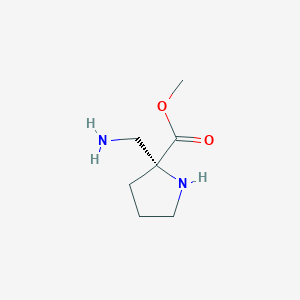
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)

